Nitrile Reduction Selectivity: Diethylsilane Achieves Full Primary Amine Formation Where Triethylsilane Stops at Imine
Under identical boron-catalyzed (B(C₆F₅)₃) conditions, diethylsilane drives nitrile reduction to completion, yielding primary amines in >80% yield across aryl, heteroaryl, and alkyl substrates at room temperature. In contrast, the sterically bulkier triethylsilane (monohydrosilane) yields only N-silylimines under the same conditions, providing >95% purity of the partially reduced product. The switch in reaction outcome is determined solely by silane choice [1].
| Evidence Dimension | Product selectivity in nitrile reduction |
|---|---|
| Target Compound Data | Diethylsilane → primary amine; yield >80% for most substrates; room temperature; gram-scale demonstrated |
| Comparator Or Baseline | Triethylsilane → N-silylimine (partial reduction); crude purity >95% |
| Quantified Difference | Full reduction vs. partial reduction (binary selectivity switch); >80% amine yield vs. imine-only product |
| Conditions | B(C₆F₅)₃ catalyst (5 mol%), neat or DCM, room temperature, 12–24 h; Gandhamsetty et al., J. Org. Chem. 2015 |
Why This Matters
Procurement of triethylsilane instead of diethylsilane would completely preclude direct one-step primary amine synthesis from nitriles, requiring additional deprotection steps and reducing overall process efficiency.
- [1] Gandhamsetty, N.; Jeong, J.; Park, J.; Park, S.; Chang, S. Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. J. Org. Chem. 2015, 80, 7281–7287. DOI: 10.1021/acs.joc.5b00941. View Source
